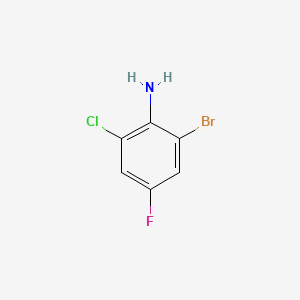

2-Bromo-6-chloro-4-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBGMUMMWYKJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346726 | |

| Record name | 2-Bromo-6-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-14-1 | |

| Record name | 2-Bromo-6-chloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-chloro-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Bromo-6-chloro-4-fluoroaniline is a halogenated aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern offers medicinal chemists a versatile scaffold for generating novel compounds with tailored biological activities. This guide provides a comprehensive overview of the known physical properties of this compound, emphasizing the critical importance of accurate isomer identification and presenting methodologies for its empirical characterization.

Introduction: The Challenge of Isomeric Specificity

The precise arrangement of substituents on an aromatic ring is fundamental to a molecule's physicochemical properties and its subsequent biological activity. In the case of halogenated anilines, even minor positional changes can lead to significant differences in melting point, solubility, and reactivity. This compound (CAS No. 201849-14-1) is a prime example where meticulous characterization is paramount. It is often confused with its positional isomer, 2-Bromo-4-chloro-6-fluoroaniline (CAS No. 195191-47-0). The distinct physical properties of these isomers, particularly their melting points, underscore the necessity for rigorous analytical confirmation to ensure the correct starting material is utilized in any synthetic endeavor. This guide will focus on the physical properties of this compound and provide the necessary context to differentiate it from its closely related isomer.

Core Physical Properties of this compound

The available data for this compound (CAS No. 201849-14-1) is summarized below. It is important to note that while some properties have been experimentally determined, others may be predicted values.

| Property | Value | Source |

| CAS Number | 201849-14-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₄BrClFN | [2][4][6][7] |

| Molecular Weight | 224.46 g/mol | [2][4][7] |

| Melting Point | 54-58 °C (lit.) | [5] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | No data available | [8] |

| Boiling Point | No data available | |

| Density | No data available |

Comparative Analysis: The Isomer 2-Bromo-4-chloro-6-fluoroaniline

To highlight the importance of correct isomer identification, the physical properties of 2-Bromo-4-chloro-6-fluoroaniline (CAS No. 195191-47-0) are presented below. The notable difference in melting point is a key distinguishing feature.

| Property | Value | Source |

| CAS Number | 195191-47-0 | [8][9][10] |

| Molecular Formula | C₆H₄BrClFN | [8][9][10] |

| Molecular Weight | 224.46 g/mol | |

| Melting Point | 41-43 °C (lit.) | [8][10] |

| Appearance | Purple powder | [8] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [8] |

| Flash Point | 113 °C (closed cup) | [8] |

Experimental Workflow for Physical Characterization

The following diagram and protocols outline a robust workflow for the physical characterization of a sample purported to be this compound. This self-validating system ensures the identity and purity of the material before its use in further applications.

Caption: Workflow for the Physical Characterization of a Halogenated Aniline.

Protocol: Melting Point Determination (Capillary Method)

-

Rationale: The melting point is a critical and readily determined physical property that can quickly differentiate between the two isomers. A sharp melting range also provides an initial indication of purity.

-

Methodology:

-

Finely powder a small, dry sample of the aniline.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C/min until the temperature is approximately 15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.

-

For this compound, the expected range is approximately 54-58 °C[5].

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR provides information about the functional groups present in the molecule. The N-H stretches of the amine group and the C-X (halogen) and C-F vibrations will provide a characteristic fingerprint.

-

Methodology:

-

Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

-

Place a small amount of the solid sample onto the crystal.

-

Record the infrared spectrum from 4000 to 400 cm⁻¹.

-

The NIST WebBook provides a reference gas-phase IR spectrum for this compound which can be used for comparison[6]. Key expected peaks include N-H stretching vibrations (typically 3300-3500 cm⁻¹) and aromatic C-H and C=C vibrations.

-

Protocol: Solubility Assessment

-

Methodology:

-

To three separate vials, add ~10 mg of the compound.

-

To the first vial, add 1 mL of water.

-

To the second vial, add 1 mL of a non-polar organic solvent (e.g., hexanes).

-

To the third vial, add 1 mL of a polar aprotic organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex each vial for 30 seconds and observe.

-

Record the solubility as "insoluble," "sparingly soluble," or "soluble." Based on the properties of similar anilines, insolubility in water and solubility in common organic solvents is expected[11].

-

Safety and Handling

This compound is an irritant.[9][12] It is classified as causing skin and serious eye irritation.[9][12] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][12]

-

Handling: Avoid breathing dust.[8] Handle in a well-ventilated area or a chemical fume hood.[13] Wash hands thoroughly after handling.[8][12]

-

First Aid:

Conclusion

This compound is a valuable reagent for chemical synthesis. The successful application of this compound is contingent on the accurate verification of its identity, with particular attention paid to distinguishing it from its positional isomer, 2-Bromo-4-chloro-6-fluoroaniline. The significant difference in their melting points serves as a primary, accessible tool for this differentiation. By following a systematic characterization workflow encompassing melting point determination, spectroscopic analysis, and chromatographic verification, researchers can proceed with confidence in their synthetic endeavors, ensuring both the integrity of their results and the safety of their work.

References

-

Chemical Properties of this compound (CAS 201849-14-1). Cheméo. [Link]

-

2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222. PubChem. [Link]

-

This compound. NIST WebBook. [Link]

-

4-Fluoroaniline | C6H6FN | CID 9731. PubChem. [Link]

Sources

- 1. CAS 201849-14-1: 2-Bromo-6-chloro-4-fluorobenzenamine [cymitquimica.com]

- 2. CAS 201849-14-1 | 3630-F-26 | MDL MFCD00051707 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 201849-14-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 201849-14-1 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 201849-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 9. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 [chemicalbook.com]

- 11. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

2-Bromo-6-chloro-4-fluoroaniline CAS number 201849-14-1

An In-depth Technical Guide to 2-Bromo-6-chloro-4-fluoroaniline (CAS No. 201849-14-1): A Keystone Building Block in Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of this compound, a tri-halogenated aniline derivative that has emerged as a critical intermediate in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern offers a versatile platform for constructing complex molecular architectures, making it an invaluable tool for researchers and drug development professionals. We will delve into its physicochemical properties, plausible synthetic pathways with mechanistic rationale, analytical characterization, and its applications, grounding our discussion in established chemical principles.

Compound Profile: Physicochemical and Spectroscopic Characteristics

This compound is a polysubstituted aromatic amine whose utility stems from the distinct reactivity conferred by its three different halogen atoms and the nucleophilic amino group. This unique arrangement allows for selective, stepwise functionalization in advanced synthetic schemes.[1][2]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 201849-14-1 | [3][4] |

| Molecular Formula | C₆H₄BrClFN | [1][3] |

| Molecular Weight | 224.46 g/mol | [1][4] |

| Appearance | White to brown to dark purple powder/crystal | [1] |

| Melting Point | 54 - 59 °C | [1][5] |

| Purity | ≥ 97% (GC) | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of its key spectral features.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides clear signatures for the functional groups present. A detailed computational and experimental study has characterized these modes.[6] The N-H stretching vibrations of the primary amine are typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H and C-C stretching vibrations appear in the 3000-3100 cm⁻¹ and 1400-1650 cm⁻¹ regions, respectively.[6] The distinct C-X (halogen) vibrational modes are found at lower wavenumbers.[6] The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum for this specific isomer is not readily available, the expected ¹H and ¹³C NMR spectral features can be predicted based on established principles for similarly substituted anilines.[7][8]

-

¹H NMR: The spectrum would be expected to show a broad singlet for the -NH₂ protons and two aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine atom.

-

¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon atoms bonded to the halogens and the amino group would show characteristic chemical shifts, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).[8]

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. The electron ionization mass spectrum is available through the NIST WebBook.[3] The spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an ~3:1 ratio), which is a definitive confirmation of the elemental composition.

Synthesis Strategy and Mechanistic Rationale

The synthesis of multi-halogenated anilines like this compound requires careful strategic planning to control regioselectivity. The strong activating, ortho, para-directing nature of the amino group must be modulated to prevent over-reaction and direct the incoming electrophiles to the desired positions.[9][10] A plausible and logical synthetic approach begins with a more readily available starting material, 4-fluoroaniline.

The causality behind this multi-step synthesis is rooted in the principles of Electrophilic Aromatic Substitution (EAS), where substituent effects dictate reaction outcomes.

Proposed Synthetic Workflow

The diagram below outlines a logical, controllable pathway for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol and Mechanistic Justification

Step 1: Protection of the Amino Group

-

Protocol: 4-Fluoroaniline is reacted with acetic anhydride, often in the presence of a mild base or acid catalyst, to form N-(4-fluorophenyl)acetamide (4-fluoroacetanilide).

-

Causality: The unprotected amino group (-NH₂) is a powerful activating group that makes the aniline ring highly susceptible to polyhalogenation, often leading to an uncontrollable reaction and the formation of undesired products like 2,6-dibromoaniline derivatives.[10][11] Converting the amine to an amide (-NHCOCH₃) moderates this activating effect. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density into the aromatic ring. This moderation is crucial for achieving selective monohalogenation in the subsequent steps.[9]

Step 2: Electrophilic Bromination

-

Protocol: The protected 4-fluoroacetanilide is treated with bromine (Br₂) in a solvent like acetic acid.

-

Causality: The acetamido group is still an ortho, para-director, but it is less activating than an amino group. The para position is already occupied by the fluorine atom. Therefore, the incoming electrophile (Br⁺) is directed to the ortho positions. Due to the steric hindrance of the bulky acetamido group, substitution occurs preferentially at one of the available ortho positions, yielding 2-bromo-4-fluoroacetanilide.[9]

Step 3: Electrophilic Chlorination

-

Protocol: The resulting 2-bromo-4-fluoroacetanilide is subjected to chlorination using a reagent such as N-chlorosuccinimide (NCS) or chlorine gas.

-

Causality: The ring is now substituted with an ortho, para-directing acetamido group, a deactivating ortho-bromo group, and a deactivating para-fluoro group. The remaining open ortho position (position 6) is the most activated site for the next electrophilic attack by Cl⁺, leading to the desired 2-bromo-6-chloro-4-fluoroacetanilide. The directing effects of the substituents synergize to favor this specific regiochemistry.

Step 4: Deprotection (Hydrolysis)

-

Protocol: The acetyl protecting group is removed by acid- or base-catalyzed hydrolysis. Refluxing with aqueous HCl or NaOH will cleave the amide bond.

-

Causality: This final step regenerates the free amino group to yield the target molecule, this compound. The product can then be isolated and purified using standard techniques like recrystallization or column chromatography.[12]

This self-validating protocol ensures control at each stage. The success of each step can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding to the next.

Applications in Pharmaceutical and Agrochemical Synthesis

The true value of this compound lies in its role as a versatile intermediate.[1] The differential reactivity of its functional groups allows it to be a linchpin in the synthesis of highly complex target molecules, particularly in drug discovery.[1][13]

-

Pharmaceutical Development: Halogenated anilines are foundational scaffolds in many therapeutic agents. The presence of multiple halogens can enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins.[14] This specific compound serves as a key building block for novel anti-cancer and anti-inflammatory drugs.[1] While direct public-domain examples linking this specific CAS number to a marketed drug are scarce, its isomers and closely related analogues are widely cited in patents for kinase inhibitors and other targeted therapies.[15][16]

-

Agrochemicals: The bioactivity of halogenated aromatic compounds makes them essential in the development of modern herbicides and fungicides. This aniline derivative can be used to construct active ingredients that offer effective crop protection.[1][13]

-

Cross-Coupling Reactions: The bromine atom at the 2-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination.[12][17] This allows for the strategic introduction of diverse carbon or nitrogen-based substituents, building molecular complexity. The chlorine atom at the 6-position can also participate in cross-coupling, typically under more forcing conditions, allowing for sequential functionalization.

Analytical Characterization and Quality Control Workflow

Ensuring the identity, purity, and quality of this compound is paramount for its use in regulated applications like pharmaceutical manufacturing. A robust analytical workflow is required.

Caption: Standard analytical workflow for quality control of the final product.

Standard Operating Procedure for Analysis

-

Sample Preparation: A stock solution of the analyte is prepared by accurately weighing the material and dissolving it in a suitable solvent (e.g., acetonitrile or methanol).[18]

-

Chromatographic Purity (HPLC/UPLC): The sample is analyzed using a reverse-phase HPLC or UPLC method with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by the peak area percentage at a suitable UV wavelength.

-

Mass Verification (LC-MS/GC-MS): The identity is confirmed by coupling the chromatographic separation to a mass spectrometer. The observed mass and the characteristic isotopic pattern for Br and Cl must match the theoretical values.[18][19]

-

Structural Confirmation (NMR): High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on the purified material dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound.[8]

-

Functional Group Analysis (FTIR): An FTIR spectrum is obtained to confirm the presence of key functional groups, such as the N-H and aromatic C-H stretches.[8]

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed.

-

Hazards Identification: This compound is classified as causing skin irritation and serious eye irritation.[20][21] It may be harmful if swallowed, in contact with skin, or if inhaled.[21][22]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][23]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[21][24]

-

In case of skin contact: Wash off with soap and plenty of water.[21][24]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[21][24]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][21] The material may be air-sensitive and should be stored under an inert atmosphere for long-term stability.[21]

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its synthesis, while requiring careful control over reaction conditions and regioselectivity, is achievable through established organic chemistry principles. The unique arrangement of its functional groups provides a powerful handle for medicinal and agricultural chemists to construct novel, complex, and biologically active molecules. A thorough understanding of its properties, synthesis, and analytical characterization is essential for leveraging its full potential in research and development.

References

-

Chu, L., & Shang, M. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(15), 10529–10539. Available at: [Link]

-

Li, Z., et al. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[17][25]-Methoxy Rearrangement. Organic Letters, 22(10), 3768–3772. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

-

Ogiwara, Y., & Sakai, N. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1836–1840. Available at: [Link]

-

Reddy, G. S. (2018). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 201849-14-1). Available at: [Link]

-

Sourcing-China. (2025). The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

-

Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 94(10), 3891–3896. Available at: [Link]

-

Anjali Devi. (2020, September 24). Electrophilic substitution reactions of aniline. (Halogenation). YouTube. Available at: [Link]

-

Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: this compound. Available at: [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Alachem Co., Ltd. (n.d.). 201849-14-1 | this compound. Available at: [Link]

-

Sharma, V., et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Available at: [Link]

-

O'Connor, S., et al. (2006). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 42(2), 219–226. Available at: [Link]

-

Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615–7642. Available at: [Link]

-

Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. Available at: [Link]

-

Mary, Y. S., et al. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of this compound. ResearchGate. Available at: [Link]

-

Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Available at: [Link]

-

Fisher Scientific. (n.d.). Acros Organics. Available at: [Link]

-

Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771–777. Available at: [Link]

-

Volza. (n.d.). 4 Fluoroaniline Imports in India. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]

- 3. This compound [webbook.nist.gov]

- 4. 201849-14-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | 201849-14-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biomedres.us [biomedres.us]

- 20. tcichemicals.com [tcichemicals.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 25. par.nsf.gov [par.nsf.gov]

2-Bromo-6-chloro-4-fluoroaniline molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-6-chloro-4-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored biological activities. Among these, this compound, a tri-halogenated aniline derivative, has emerged as a particularly valuable intermediate. Its strategic arrangement of bromine, chlorine, and fluorine atoms on the aniline scaffold provides multiple, distinct reaction sites. This multi-functional nature enables chemists to perform selective modifications, making it a crucial precursor in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2]

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed examination of its synthesis with mechanistic insights, explore its critical applications in drug discovery, and outline essential safety and handling protocols.

Part 1: Physicochemical and Structural Characteristics

The utility of this compound in synthesis is directly linked to its distinct chemical properties. The presence of three different halogen atoms and an amino group imparts a unique reactivity profile. The electron-withdrawing nature of the halogens deactivates the aromatic ring to some extent, while the amino group acts as an activating, ortho-para director. The steric hindrance provided by the substituents at the 2 and 6 positions also plays a crucial role in directing subsequent reactions.

Key quantitative and qualitative data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzenamine, 2-bromo-6-chloro-4-fluoro- | [3] |

| CAS Number | 201849-14-1 | [1][3] |

| Molecular Formula | C₆H₄BrClFN | [1][3] |

| Molecular Weight | 224.46 g/mol | [1][3] |

| Appearance | White to brown or dark purple powder/crystal | [1] |

| Melting Point | 54-59 °C | [1][4] |

| InChI Key | LIBGMUMMWYKJSC-UHFFFAOYSA-N | [3] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like this compound requires a carefully controlled, multi-step approach to ensure correct regioselectivity of the halogen substituents. A common strategy involves the protection of the highly reactive amino group of a simpler aniline precursor, followed by sequential, directed halogenation reactions, and concluding with deprotection.

Causality Behind the Experimental Choices

A plausible synthetic route begins with 2-fluoroaniline.[5][6] The rationale for this multi-step approach is as follows:

-

Amino Group Protection: The amino group (-NH₂) is strongly activating and would interfere with selective halogenation, potentially leading to multiple products and oxidation. Protecting it as an amide (e.g., an acetamide) moderates its reactivity and provides steric bulk, which helps direct incoming electrophiles.

-

Directed Halogenation: With the amino group protected, the subsequent electrophilic aromatic substitution reactions (chlorination and bromination) can be introduced with greater control. The order of these steps is critical and is determined by the directing effects of the existing substituents.

-

Deprotection: The final step involves the hydrolysis of the protecting group under acidic or basic conditions to regenerate the free amino group, yielding the target molecule.

Generalized Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for this compound.

Exemplary Experimental Protocol

This protocol is a generalized representation based on established organic chemistry principles and patent literature; it must be adapted and optimized for specific laboratory conditions.[5][6]

-

Step 1: Protection of 2-Fluoroaniline.

-

Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) and a catalytic amount of a base like triethylamine or pyridine.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and isolate the N-(2-fluorophenyl)acetamide intermediate.

-

-

Step 2: Regioselective Chlorination.

-

Dissolve the protected intermediate from Step 1 (1.0 eq) in glacial acetic acid.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 30 °C.

-

Stir the mixture at room temperature for 12-18 hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the product. Filter, wash with water until neutral, and dry to obtain the chlorinated intermediate.

-

-

Step 3: Regioselective Bromination.

-

Dissolve the chlorinated intermediate from Step 2 (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) (1.05 eq) and stir at room temperature. A catalytic amount of a radical initiator may be required.

-

Monitor the reaction by TLC. The reaction may require gentle heating (40-50 °C) to proceed to completion.

-

Isolate the N-(2-bromo-6-chloro-4-fluorophenyl)acetamide product via precipitation in water, followed by filtration and drying.

-

-

Step 4: Amide Deprotection.

-

Suspend the di-halogenated intermediate from Step 3 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5M HCl).

-

Heat the mixture to reflux (80-90 °C) for 4-8 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free aniline.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Part 3: Core Applications in Drug Development

The structural features of this compound make it an exceptionally versatile scaffold in drug discovery. The aniline nitrogen provides a nucleophilic handle for amide bond formation or participation in nucleophilic aromatic substitution reactions. Critically, the bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular fragments.[7] This "plug-and-play" functionality is invaluable for building libraries of compounds for screening.

Role in Kinase Inhibitor and Receptor Antagonist Synthesis

This compound is a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and receptor antagonists.[7][8] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.

-

Bradykinin B1 Receptor Antagonists: this compound has been utilized in the preparation of orally bioavailable antagonists for the bradykinin B1 receptor.[7][9] These antagonists are investigated for their potential in treating chronic pain and inflammatory conditions.[7] The specific halogenation pattern of the aniline is crucial for achieving the desired binding affinity and pharmacokinetic properties of the final drug candidate.

-

Targeted Cancer Therapies: The broader class of halogenated anilines is foundational to the synthesis of numerous kinase inhibitors.[8] The aniline core often serves as the "hinge-binding" motif that anchors the drug molecule into the ATP-binding pocket of the target kinase. The bromo- and chloro-substituents can be used to build out the molecule to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

Illustrative Signaling Pathway: Generic Kinase Cascade

The diagram below illustrates a simplified kinase signaling pathway, which is a common target for drugs derived from intermediates like this compound.

Caption: A simplified kinase signaling pathway often targeted in cancer therapy.

Part 4: Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with appropriate caution. It is classified as an irritant, and exposure should be minimized through engineering controls and personal protective equipment.[10]

Hazard Identification and Precautionary Measures

The following table summarizes key hazard information based on the Globally Harmonized System (GHS).

| GHS Information | Code & Statement | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10][11] |

| Hazard Statements | H315: Causes skin irritation. | [10][11] |

| H319: Causes serious eye irritation. | [10][11] | |

| H335: May cause respiratory irritation. | ||

| Precautionary | P261: Avoid breathing dust/fume/gas. | [11][12] |

| Statements | P280: Wear protective gloves/eye protection. | [10][11] |

| P302+P352: IF ON SKIN: Wash with plenty of water. | [10] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |

Recommended Laboratory Practices

-

Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents and strong acids.

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[12] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12] If inhaled, move the person to fresh air.[12]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional, halogenated structure provides a robust and versatile platform for synthetic chemists, enabling the efficient construction of complex molecules with significant biological activity. From developing novel therapeutics for chronic pain to engineering targeted kinase inhibitors for cancer, this compound serves as a critical starting point. A thorough understanding of its properties, synthesis, and safe handling is paramount for any research and development professional looking to leverage its full potential in creating the next generation of chemical innovations.

References

-

PubChem. 2-Bromo-4-chloro-6-fluoroaniline. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 201849-14-1). [Link]

-

Autech Industry Co., Limited. The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. [Link]

- Google Patents.

-

WIPO PatentScope. CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. [Link]

-

Srini Chem. Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. srinichem.com [srinichem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 201849-14-1 [chemicalbook.com]

- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

A Technical Guide to 2-bromo-6-chloro-4-fluoroaniline: A Trifunctional Synthon for Advanced Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-bromo-6-chloro-4-fluoroaniline, a polyhalogenated aromatic amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will explore its structural attributes, physicochemical properties, and strategic applications as a versatile building block in the synthesis of complex molecular architectures. This document details a proposed synthetic pathway, comprehensive spectroscopic characterization, and the rationale behind its utility in modern drug discovery, particularly in the development of targeted therapeutics. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of Polyhalogenated Anilines

Halogenated anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the aniline core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.

This compound is a particularly noteworthy example of a trifunctional synthon. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions, combined with a nucleophilic amino group, offers a rich platform for complex and regioselective chemical modifications. This unique arrangement allows for sequential and directed functionalization, making it an invaluable intermediate for constructing diverse molecular libraries and accelerating the hit-to-lead optimization process in drug discovery.

Navigating Isomeric Complexity: 2-bromo-6-chloro- vs. 2-bromo-4-chloro-

It is critical to address a common point of ambiguity in the literature and commercial catalogs concerning the isomers of bromochloro-fluoroaniline. This guide is specifically focused on This compound (CAS: 201849-14-1) . It is often confused with its isomer, 2-bromo-4-chloro-6-fluoroaniline (CAS: 195191-47-0) . While both are valuable synthons, their distinct substitution patterns lead to different reactivity and steric profiles. Researchers must pay close attention to the CAS number to ensure the procurement of the correct isomer for their synthetic needs.

| Property | This compound | 2-bromo-4-chloro-6-fluoroaniline |

| Structure |  |  |

| CAS Number | 201849-14-1[1] | 195191-47-0[2] |

| IUPAC Name | This compound | 2-bromo-4-chloro-6-fluoroaniline[2] |

| Synonyms | Benzenamine, 2-bromo-6-chloro-4-fluoro- | 6-Bromo-4-chloro-2-fluoroaniline[2] |

Physicochemical Properties and Structural Analysis

The utility of this compound in synthesis is dictated by its inherent chemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClFN | [1] |

| Molecular Weight | 224.46 g/mol | [1] |

| Appearance | White to brown crystalline powder | |

| Melting Point | 55 - 59 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | |

| InChI | InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | [1] |

| SMILES | C1=C(C(=C(C=C1N)Br)Cl)F |

The aniline ring is activated by the electron-donating amino group (-NH₂) and deactivated by the inductive effect of the three halogen atoms. The amino group strongly directs electrophilic substitution to the ortho and para positions. However, in this molecule, both ortho positions (2 and 6) and the para position (4) are already substituted, rendering further electrophilic aromatic substitution on the ring highly unlikely without forcing conditions. The true synthetic power of this molecule lies in the differential reactivity of the C-Br, C-Cl, and C-F bonds in metal-catalyzed cross-coupling reactions.

Synthesis and Mechanistic Considerations

The proposed pathway begins with a commercially available, less complex aniline and proceeds through sequential halogenation steps. The key is to exploit the directing effects of the substituents at each stage.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of the Amino Group

-

Rationale: The amino group is highly activating and can interfere with subsequent halogenation reactions. Acetylation protects the amine, moderates its activating effect, and provides steric hindrance to direct incoming electrophiles.

-

Procedure: To a stirred solution of 4-fluoroaniline (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water, separate the organic layer, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield N-(4-fluorophenyl)acetamide.

Step 2: Ortho-Chlorination

-

Rationale: The acetamido group is an ortho-, para-director. Since the para position is occupied by fluorine, chlorination is directed to one of the ortho positions. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated rings.

-

Procedure: Dissolve N-(4-fluorophenyl)acetamide (1.0 eq) in acetonitrile. Add NCS (1.05 eq) in portions at room temperature. Stir the mixture for 12-18 hours until TLC analysis indicates the consumption of the starting material. Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield N-(2-chloro-4-fluorophenyl)acetamide.

Step 3: Ortho-Bromination

-

Rationale: The remaining ortho position to the acetamido group is now the most activated site for the next electrophilic substitution. N-Bromosuccinimide (NBS) is used for the bromination.

-

Procedure: Dissolve the product from Step 2 (1.0 eq) in acetonitrile. Add NBS (1.05 eq) and stir at 50 °C for 24 hours. Monitor the reaction by TLC. Upon completion, cool the mixture, pour into water, and extract with ethyl acetate. The organic phase is washed, dried, and concentrated. The crude product, N-(2-bromo-6-chloro-4-fluorophenyl)acetamide, can be purified by column chromatography.

Step 4: Deprotection

-

Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the target aniline.

-

Procedure: Reflux the brominated acetanilide from Step 3 in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. Cool the solution and neutralize with a saturated solution of sodium hydroxide until basic (pH > 8). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides a complete structural profile.

Caption: Standard analytical workflow for structural confirmation.

Vibrational Spectroscopy (FTIR & FT-Raman)

A detailed vibrational analysis of this compound has been conducted using FTIR and FT-Raman spectroscopy, combined with density functional theory (DFT) computations.[4] Key vibrational modes are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Method |

| ~3400 - 3500 | N-H Asymmetric & Symmetric Stretching | FTIR |

| ~3000 - 3100 | Aromatic C-H Stretching | FTIR / FT-Raman |

| ~1620 | -NH₂ Scissoring (Bending) | FTIR |

| ~1400 - 1600 | Aromatic C-C Stretching | FTIR / FT-Raman |

| ~1250 | C-N Stretching | FTIR |

| ~1100 - 1200 | C-F Stretching | FTIR |

| ~600 - 800 | C-Cl Stretching | FT-Raman |

| ~500 - 600 | C-Br Stretching | FT-Raman |

Source: Adapted from Mary et al., 2017.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the ring. These protons will appear as doublets of doublets due to coupling with each other and with the fluorine atom. A broad singlet corresponding to the two protons of the -NH₂ group will also be present.

-

¹³C NMR: The spectrum will display six distinct signals for the six aromatic carbons. The carbon atoms attached to halogens will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single signal is expected, which will be split by the neighboring aromatic protons.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and crucial information from the isotopic distribution. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, unequivocally confirming the presence and number of these halogen atoms. The NIST Chemistry WebBook confirms the availability of mass spectral data for this compound.[1]

Applications in Drug Discovery and Medicinal Chemistry

The synthetic value of this compound stems from the differential reactivity of its C-X bonds in palladium-catalyzed cross-coupling reactions. This "orthogonal" reactivity allows for the stepwise and selective introduction of different substituents.

-

C-Br Bond: Most reactive towards Suzuki, Stille, and Sonogashira couplings.

-

C-Cl Bond: Can be activated for coupling under more forcing conditions or with specific catalyst systems.

-

C-F Bond: Generally unreactive in cross-coupling, but its strong electron-withdrawing nature influences the reactivity of the rest of the molecule.

Caption: Selective functionalization pathways for this compound.

This versatility makes it an ideal starting material for synthesizing complex molecules, such as kinase inhibitors . Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site's hinge region. The aniline nitrogen of this compound can serve as a key hydrogen bond donor for this interaction, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets, a strategy that has proven highly successful in cancer therapy.[5] The applications of its isomer in developing bradykinin B1 receptor antagonists for chronic pain and inflammation further underscore the potential of this molecular scaffold in diverse therapeutic areas.[6]

Safety and Handling

While specific toxicology data for this compound is limited, the data for its isomer (CAS 195191-47-0) provides a strong basis for handling precautions.[2]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

This compound is a high-value, trifunctionalized building block with significant potential for accelerating drug discovery and development. Its unique substitution pattern allows for controlled, sequential functionalization, enabling the efficient synthesis of complex and diverse molecular libraries. While often confused with its isomer, a clear understanding of its structure and properties reveals its strategic importance. From its plausible synthesis to its spectroscopic fingerprint and vast potential in medicinal chemistry, particularly in the design of targeted therapies like kinase inhibitors, this compound represents a powerful tool in the arsenal of the modern synthetic chemist.

References

-

The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. (2025). Leading Chemical Supplier Publication. [Link]

-

Mary, Y. S., Balachandran, V., & Lakshmi, D. A. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of this compound. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736222, 2-Bromo-4-chloro-6-fluoroaniline. PubChem. Retrieved from [Link].

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Preparation method of 2-bromo-6-fluoroaniline. (2023).

Sources

- 1. This compound [webbook.nist.gov]

- 2. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

Introduction: A Modern Reagent Demanding Modern Safety Paradigms

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-chloro-4-fluoroaniline

This compound is a highly substituted aniline derivative, a class of compounds that forms the backbone of countless pharmaceutical agents and advanced materials. Its unique halogenation pattern (containing bromine, chlorine, and fluorine) offers medicinal chemists a versatile scaffold for molecular design. However, this structural complexity also introduces significant safety and handling challenges. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of the hazards associated with this compound and the rigorous protocols required for its safe manipulation. As Senior Application Scientists, we recognize that true laboratory safety is not about checklists, but about a foundational understanding of a chemical's reactivity and toxicology, enabling proactive risk mitigation.

Chemical Identity and Physicochemical Profile

Understanding a molecule's fundamental properties is the bedrock of a robust safety assessment. These parameters dictate its behavior in the laboratory, from storage and handling to potential environmental fate.

Core Identifiers

A precise identification is critical for ensuring that the safety data corresponds exactly to the material in use. The presence of isomers with similar names but potentially different properties makes this step non-negotiable.

| Identifier | Data | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenamine, 2-bromo-6-chloro-4-fluoro- | [1] |

| CAS Number | 201849-14-1 | [1] |

| Molecular Formula | C₆H₄BrClFN | [1] |

| Molecular Weight | 224.46 g/mol | [1] |

Physicochemical Properties

The physical state and key properties influence everything from appropriate personal protective equipment (PPE) to spill cleanup procedures.

| Property | Value | Significance for Handling |

| Appearance | Solid (powder/crystalline) | Potential for dust inhalation. Requires careful handling to avoid aerosolization. |

| Melting Point | 54-58 °C | [2] |

| Boiling Point | Data not available | Assumed to be high; decomposition may occur before boiling. Avoid high temperatures. |

| Solubility | Data not available | Likely poorly soluble in water, typical for halogenated aromatics. Do not assume aqueous cleanup is effective. |

graph Chemical_Structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Benzene ring nodes C1 [pos="0,1.2!", label="C"]; C2 [pos="-1.04,0.6!", label="C"]; C3 [pos="-1.04,-0.6!", label="C"]; C4 [pos="0,-1.2!", label="C"]; C5 [pos="1.04,-0.6!", label="C"]; C6 [pos="1.04,0.6!", label="C"];

// Substituent nodes N [pos="0,2.2!", label="NH₂"]; Br [pos="-2.08,1.2!", label="Br"]; F [pos="0,-2.2!", label="F"]; Cl [pos="2.08,1.2!", label="Cl"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N; C2 -- Br; C4 -- F; C6 -- Cl;

Caption: GHS hazard communication workflow for this compound.

Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by rigorous PPE protocols.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and manipulation of this compound must be performed inside a certified chemical fume hood. [3]This is non-negotiable. The hood contains dust and potential vapors, protecting the user from respiratory exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted. [4]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be deliberate and based on the specific risks of skin absorption, irritation, and dust inhalation.

-

Hand Protection: Standard nitrile gloves are not recommended for prolonged contact with anilines. [5]While suitable for incidental contact, aniline and its derivatives can permeate nitrile over time.

-

Protocol: For any handling beyond brief transfers, wear double gloves, with a nitrile glove as the inner layer and a more robust glove, such as butyl or Viton, as the outer layer. [5]All gloves must be inspected for integrity before use and changed immediately if contamination is suspected.

-

-

Eye and Face Protection: Tightly-fitting safety goggles are required to protect against dust particles. [6]A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosolization (e.g., preparing solutions, scraping material).

-

Skin and Body Protection: A full-length, buttoned lab coat is mandatory. [5]Ensure that street clothes are fully covered. Closed-toe shoes are required.

-

Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) and an organic vapor cartridge is necessary. [7]Use of a respirator requires prior medical clearance and fit-testing. [5]

Safe Handling, Storage, and Emergency Protocols

Standard Laboratory Handling Protocol

-

Preparation: Before handling, designate a specific area within the fume hood for the work. Ensure all necessary equipment (spatulas, weigh paper, glassware) and waste containers are inside the hood.

-

Aliquotting: Handle the solid carefully to minimize dust formation. [4]Use a spatula to gently transfer the material. Avoid pouring the powder.

-

Housekeeping: Keep the container tightly sealed when not in use. [8]Clean any residual dust from the work surface using a damp cloth or towel (wetted with water or an appropriate solvent) to avoid aerosolizing the powder.

-

Post-Handling: After handling, carefully remove and dispose of outer gloves (if double-gloving) into a designated hazardous waste bag inside the fume hood. Wash hands thoroughly with soap and water after exiting the lab. [9]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [4]The container must be kept tightly closed to prevent moisture absorption and potential degradation.

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids. [3][10]Aromatic amines can react violently with strong oxidizers, and they will react exothermically with strong acids to form salts. [10]

Emergency Response: Spills and Exposures

Caption: Emergency response decision tree for a this compound spill.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. [9]Seek medical attention, especially if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [9]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. [11]If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9]* Note to Physician: Be aware of the potential for delayed-onset methemoglobinemia. [12]Monitor the patient's methemoglobin levels if significant exposure is suspected.

Stability, Reactivity, and Disposal

Chemical Stability

The compound is stable under recommended storage conditions. [9]However, like many anilines, it may be sensitive to light and air over long periods, potentially leading to discoloration and degradation.

Hazardous Reactivity

-

Oxidizers and Acids: As noted, avoid contact with strong oxidizing agents and strong acids. [3]* Thermal Decomposition: When heated to decomposition, it will emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF). [7]This makes its behavior in a fire particularly hazardous.

Disposal Considerations: A Complex Waste Stream

The disposal of this compound is not trivial and must be handled by professional hazardous waste services.

-

Classification: This compound is a mixed halogenated organic waste. Improper disposal can lead to persistent environmental contamination. [13]* Causality of Disposal Method: The primary concern during the disposal of chlorinated and brominated compounds is the potential formation of highly toxic dioxins and furans upon incomplete combustion. [13][14]Therefore, disposal must be conducted via high-temperature incineration in a licensed facility equipped with advanced flue gas scrubbing systems to neutralize the acidic gases (HBr, HCl, HF) generated. [15]* Laboratory Waste Protocol:

-

Collect all waste material (spilled compound, contaminated PPE, used weigh paper) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

-

Do not mix with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process.

-

Follow all institutional and local regulations for hazardous waste pickup and disposal.

-

Conclusion

This compound is a valuable tool for chemical innovation, but its safe use hinges on a comprehensive understanding of its hazards. By moving beyond simple compliance and embracing a scientifically grounded approach to safety, researchers can mitigate the risks associated with its handling. The principles outlined in this guide—rigorous engineering controls, meticulous PPE selection, well-rehearsed emergency protocols, and responsible disposal—are essential for protecting the health of laboratory personnel and preserving environmental integrity.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 201849-14-1). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA NEPIC. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

-

Blum, A., et al. (2010). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. Environmental Health Perspectives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]

-

Serrano, D., et al. (2023). Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis. Journal of Hazardous Materials. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

-

ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

-

University of Wollongong. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | 201849-14-1 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

- 12. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 13. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. environment.govt.nz [environment.govt.nz]

- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

A Senior Application Scientist's Guide to the Solubility of 2-Bromo-6-Chloro-4-Fluoroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-6-chloro-4-fluoroaniline (CAS No: 201849-14-1), a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility framework based on the compound's molecular structure and the principles of physical organic chemistry. Furthermore, it delivers a robust, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method, which is considered the gold standard. This guide is intended for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various organic solvent systems to optimize synthesis, purification, and drug product development.

Introduction: The Strategic Importance of Solubility Data

This compound is a highly functionalized aromatic amine, whose structural complexity makes it a valuable building block in medicinal chemistry. Its utility in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount.

Accurate solubility data is not merely an academic exercise; it is the cornerstone of efficient and scalable chemical processes. It governs critical parameters such as:

-

Reaction Kinetics: The rate and completion of a reaction often depend on the concentration of reactants in the solution phase.

-

Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification, enabling high-purity isolation and optimal crystal morphology.

-

Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide addresses the current information gap by providing a predictive assessment and a detailed methodology for generating reliable solubility data for this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| CAS Number | 201849-14-1 | ChemicalBook[1] |

| Molecular Formula | C₆H₄BrClFN | PubChem[2] |

| Molecular Weight | 224.46 g/mol | PubChem[2] |

| Appearance | Solid | ChemicalBook[1] |

| Melting Point | 54-58 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 243.0 ± 35.0 °C | ChemicalBook[3] |

| Flash Point | 113 °C (closed cup) | ChemicalBook[3] |

Predictive Solubility Assessment: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" provides a strong predictive framework. The structure of this compound possesses distinct features that dictate its interactions:

-

Aromatic Ring: The benzene core is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Amino (-NH₂) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity to the molecule and suggests favorable interactions with polar protic solvents.

-

Halogen Substituents (Br, Cl, F): These atoms increase the molecular weight and introduce polarity through their electronegativity, creating dipole moments. This enhances solubility in polar aprotic solvents.

Based on these structural attributes, we can predict the solubility behavior of this compound in common classes of organic solvents. Aniline, the parent compound, is miscible with many organic solvents like alcohol, ether, and benzene.[4][5] The halogenation is expected to modulate this behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amino group can form strong hydrogen bonds with the hydroxyl group of the alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions between the polar C-X bonds (X=Br, Cl, F, N) and the polar aprotic solvent are expected. |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low to Moderate | Solubility will be primarily driven by the aromatic ring's compatibility with the non-polar solvent. The polar functional groups will limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity and structure are similar, favoring strong intermolecular interactions. |

Gold Standard Protocol: Isothermal Shake-Flask Solubility Determination

To move from prediction to precise quantification, a robust experimental method is required. The isothermal shake-flask method is the definitive technique for determining thermodynamic solubility due to its reliability and direct measurement of a saturated system at equilibrium.[6]

The Causality Behind the Method

This protocol is designed as a self-validating system. By ensuring an excess of the solid phase is present throughout the experiment, we guarantee that the solution is truly saturated at a given temperature. The extended equilibration time is critical to overcome any kinetic barriers to dissolution, allowing the system to reach its lowest energy state, which defines thermodynamic equilibrium.

Detailed Experimental Workflow

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker bath

-

Airtight glass vials (e.g., 20 mL screw-cap vials)

-

Analytical balance

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. "Excess" means enough solid is added so that it remains visible at the end of the equilibration period. This is the most critical step to ensure saturation. b. Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial. c. Securely seal the vial to prevent any solvent evaporation, which would alter the concentration.

-

Equilibration: a. Place the sealed vial in a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vial for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[5] The required time should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

-

Phase Separation: a. After equilibration, remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle. b. To ensure complete removal of undissolved solids, centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes). c. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, dry container. This step is crucial to prevent undissolved microparticles from interfering with the analysis.

-

Quantification via UV-Vis Spectrophotometry: a. Prepare a Calibration Curve: i. Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask. ii. Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution. iii. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which should be determined by scanning the UV spectrum of one of the standards.[7] iv. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. b. Analyze the Sample: i. Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. ii. Measure the absorbance of the diluted sample at λ_max. c. Calculate Solubility: i. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. ii. Multiply this concentration by the dilution factor to find the concentration of the saturated solution. iii. Express the final solubility in desired units (e.g., mg/mL, g/L, or mol/L).

Visualized Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Data Recording and Management

For systematic research and development, experimental results should be meticulously recorded. The following table provides a template for documenting quantitative solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Shake-Flask/UV-Vis | |||

| Ethanol | 25 | Shake-Flask/UV-Vis | |||

| Acetone | 25 | Shake-Flask/UV-Vis | |||

| Ethyl Acetate | 25 | Shake-Flask/UV-Vis | |||

| Acetonitrile | 25 | Shake-Flask/UV-Vis | |||

| Dichloromethane | 25 | Shake-Flask/UV-Vis | |||

| Toluene | 25 | Shake-Flask/UV-Vis | |||

| Hexane | 25 | Shake-Flask/UV-Vis | |||

| Add other solvents as needed |

Safety and Handling Precautions

This compound is a chemical intermediate and must be handled with appropriate care.

-